![molecular formula C13H13ClN2OS B3138180 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 448939-97-7](/img/structure/B3138180.png)
2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (also known as 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide-2-chloro) is an organic compound that was first synthesized by researchers in the early 2000s. It is a versatile compound that has been found to have a wide range of applications in scientific research. It is an important building block in the synthesis of other compounds and is used in the production of drugs and other pharmaceuticals.
Scientific Research Applications
Synthesis and Anticancer Activity
A study by Evren et al. (2019) detailed the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including derivatives of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. These compounds were investigated for their anticancer activity, particularly against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line. Among the synthesized compounds, specific derivatives demonstrated high selectivity and induced apoptosis, albeit not as effectively as cisplatin, a standard in chemotherapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Structural Elucidation and Crystallography
Saravanan et al. (2016) conducted a study on the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, a closely related compound. This research highlighted the molecular orientation and intermolecular interactions within the crystal, providing insights into the compound's structural characteristics, which could be relevant for understanding the physical and chemical properties of similar acetamide derivatives (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Antimicrobial Properties
Badiger et al. (2013) synthesized a series of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial activity against Gram-negative and Gram-positive bacteria as well as fungi. This suggests that derivatives of 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide might also hold potential in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Antidiabetic Potential
A recent study by Abbasi et al. (2020) on the synthesis of novel bi-heterocycles, including derivatives of this compound, evaluated for anti-diabetic potential. These compounds exhibited significant enzyme inhibition against α-glucosidase, indicating their potential as valuable anti-diabetic agents (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Lodhi, Khan, & Mirza, 2020).
properties
IUPAC Name |
2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-8-3-5-10(6-4-8)12-9(2)18-13(16-12)15-11(17)7-14/h3-6H,7H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPLYFZRBXXXJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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